

Application Notes and Protocols for AC1903 in Calcium Signaling Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AC1903

Cat. No.: B1664771

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC1903 is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel, a calcium-permeable non-selective cation channel.^{[1][2][3]} TRPC5 channels are implicated in a variety of physiological and pathological processes, making **AC1903** a valuable tool for studying calcium signaling in various cellular contexts. These application notes provide detailed information and protocols for utilizing **AC1903** in laboratory settings to investigate its effects on intracellular calcium dynamics and related signaling pathways.

Mechanism of Action

AC1903 exerts its effects by directly blocking the TRPC5 ion channel, thereby inhibiting the influx of calcium into the cell.^{[4][5]} This inhibitory action is highly selective for TRPC5 over other TRP channels such as TRPC4 and TRPC6, making it a precise tool for dissecting the specific roles of TRPC5 in calcium signaling cascades.^{[1][2]} The primary application of **AC1903** has been in the context of kidney diseases, where it has been shown to protect podocytes, the specialized cells of the kidney's filtration barrier, from injury.^{[4][6][7][8][9]}

The key signaling pathway elucidated for **AC1903**'s action in podocytes involves the Angiotensin II (Ang II) signaling cascade. Ang II, a potent vasoconstrictor, activates its receptor, leading to the activation of the small GTPase Rac1. Activated Rac1 promotes the translocation

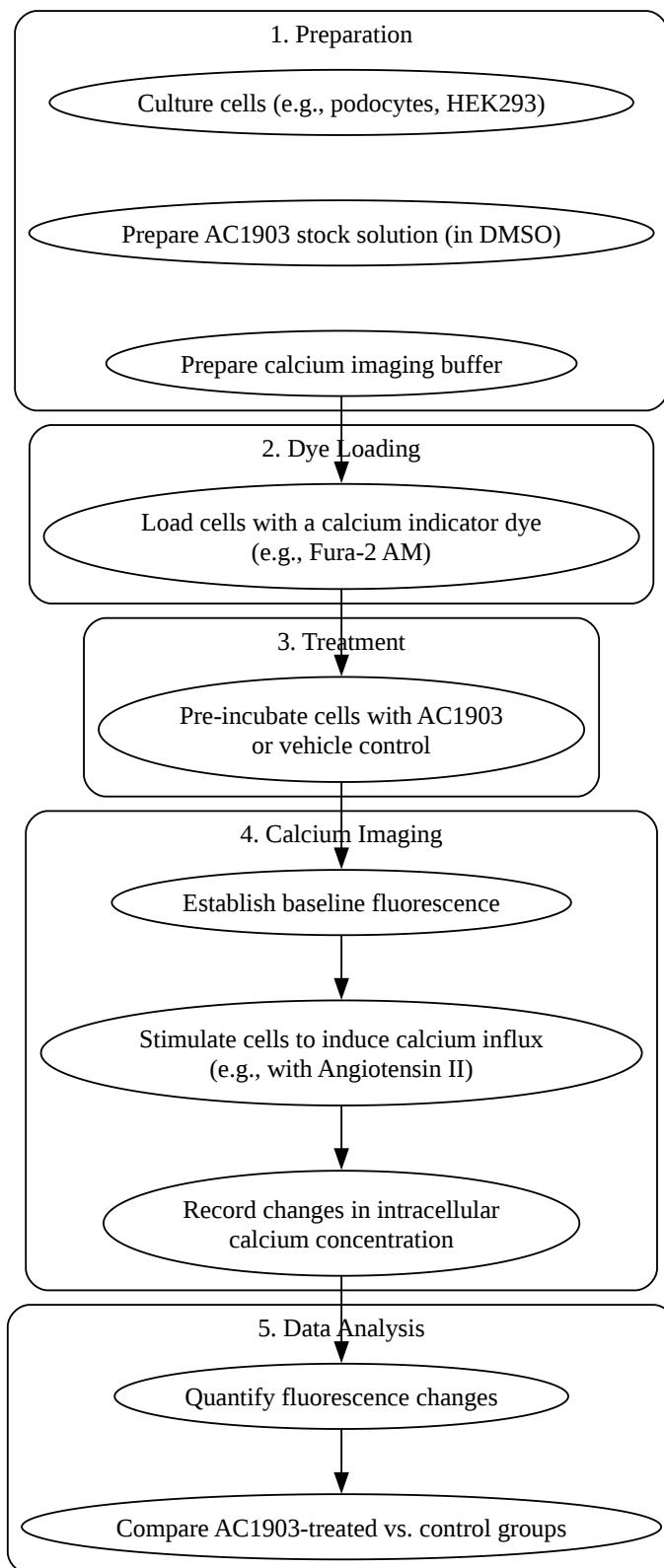
and activation of TRPC5 channels at the plasma membrane. The subsequent influx of calcium through TRPC5 channels leads to an increase in intracellular calcium concentration, which in turn stimulates the production of reactive oxygen species (ROS). Elevated ROS levels contribute to cytoskeletal damage and apoptosis of podocytes, leading to proteinuria and kidney damage. **AC1903**, by blocking TRPC5, interrupts this pathological cascade at a critical juncture.[\[4\]](#)[\[6\]](#)[\[10\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and application of **AC1903**.

Table 1: In Vitro Efficacy of **AC1903**

Parameter	Value	Cell Type	Assay	Reference
IC ₅₀ (TRPC5)	4.0 - 14.7 μM	HEK-293 cells expressing TRPC5	Patch-clamp electrophysiology	[1] [3] [5] [11]
IC ₅₀ (TRPC4)	>100 μM	HEK-293 cells expressing TRPC4	Patch-clamp electrophysiology	[1] [11]
IC ₅₀ (TRPC6)	No significant inhibition	HEK-293 cells expressing TRPC6	Patch-clamp electrophysiology	[1] [11]
Effective Concentration for ROS Inhibition	30 μM	Wild-type podocytes	ROS measurement	[1] [12]
Effective Concentration for Podocyte Protection	30 μM	Podocytes expressing mutant AT1 receptor	Cell death assay	[1]


Table 2: In Vivo Study Parameters for **AC1903**

Animal Model	Dosage	Administration Route	Treatment Duration	Key Finding	Reference
Focal Segmental Glomerulosclerosis (FSGS) rat model	50 mg/kg (twice daily)	Intraperitoneal injection	7 days	Suppressed proteinuria and prevented podocyte loss	[1][12]
Hypertension-induced FSGS (Dahl salt-sensitive rats)	50 mg/kg (twice daily)	Intraperitoneal injection	Initiated at the start of a high-salt diet	Decreased the rate of proteinuria	[12]
Puromycin Aminonucleoside (PAN)-induced nephrosis rats	50 mg/kg	Systemic administration	Co-administered with PAN	Protected podocyte cytoskeletal proteins and suppressed proteinuria	[6]

Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Experimental Protocols

Protocol 1: In Vitro Calcium Imaging with Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration ($[Ca^{2+}]_i$) in cultured cells (e.g., podocytes or HEK-293 cells) using the ratiometric calcium indicator Fura-2 AM, and the assessment of the inhibitory effect of **AC1903**.

Materials:

- Cultured cells plated on glass coverslips
- **AC1903** (stock solution in DMSO)
- Fura-2 AM (stock solution in DMSO)
- Pluronic F-127 (optional, to aid dye loading)
- Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
- Stimulus to induce calcium influx (e.g., Angiotensin II)
- Fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at \sim 510 nm)

Procedure:

- Cell Preparation:
 - Plate cells on sterile glass coverslips in a multi-well plate 24-48 hours prior to the experiment to achieve 70-80% confluence.
 - On the day of the experiment, wash the cells twice with HBSS.
- Fura-2 AM Loading:
 - Prepare a Fura-2 AM loading solution in HBSS. The final concentration of Fura-2 AM is typically 2-5 μ M. The addition of Pluronic F-127 (0.02%) can facilitate dye loading.

- Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
- After incubation, wash the cells three times with HBSS to remove extracellular dye.
- Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.

- **AC1903 Treatment:**
 - Prepare working solutions of **AC1903** in HBSS from the DMSO stock. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
 - Pre-incubate the Fura-2 loaded cells with the desired concentration of **AC1903** (or vehicle control) for 15-30 minutes prior to imaging.
- **Calcium Imaging:**
 - Mount the coverslip onto the perfusion chamber of the fluorescence microscope.
 - Continuously perfuse the cells with HBSS.
 - Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm.
 - Introduce the stimulus (e.g., Angiotensin II) into the perfusion system to induce calcium influx.
 - Continue to record the fluorescence changes for a desired period.
- **Data Analysis:**
 - Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for individual cells or regions of interest over time.
 - The change in this ratio is proportional to the change in intracellular calcium concentration.

- Compare the peak and duration of the calcium response in **AC1903**-treated cells to the vehicle-treated control cells to quantify the inhibitory effect of **AC1903**.

Protocol 2: In Vivo Inhibition of Proteinuria in a Rodent Model of Kidney Disease

This protocol provides a general guideline for assessing the efficacy of **AC1903** in an in vivo model of proteinuric kidney disease, such as the Focal Segmental Glomerulosclerosis (FSGS) rat model.[1][12]

Materials:

- Animal model of proteinuric kidney disease (e.g., FSGS rats)
- **AC1903**
- Vehicle solution for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
- Metabolic cages for urine collection
- Assay kits for measuring urinary albumin and creatinine

Procedure:

- Animal Acclimatization and Grouping:
 - Acclimatize animals to the housing conditions for at least one week before the start of the experiment.
 - Divide animals into experimental groups (e.g., vehicle control, **AC1903**-treated).
- **AC1903** Administration:
 - Prepare the **AC1903** dosing solution in the vehicle.
 - Administer **AC1903** or vehicle to the animals via the chosen route (e.g., intraperitoneal injection) at the specified dose (e.g., 50 mg/kg, twice daily).[1][12]

- Urine Collection and Analysis:
 - House the animals in metabolic cages for 24-hour urine collection at baseline and at specified time points throughout the study.
 - Measure the total urine volume.
 - Determine the concentration of albumin and creatinine in the urine samples using appropriate assay kits.
 - Calculate the urinary albumin-to-creatinine ratio (UACR) to assess the degree of proteinuria.
- Tissue Collection and Histological Analysis (Optional):
 - At the end of the study, euthanize the animals and perfuse the kidneys.
 - Collect kidney tissues for histological analysis (e.g., PAS staining) to assess glomerular injury and podocyte effacement.
- Data Analysis:
 - Compare the UACR and histological scores between the **AC1903**-treated and vehicle control groups to determine the therapeutic efficacy of **AC1903**.

Applications in Calcium Signaling Research

The primary and most well-documented application of **AC1903** is in the study of kidney diseases, particularly those involving podocyte injury and proteinuria, such as FSGS.[\[4\]](#)[\[8\]](#)[\[12\]](#) By selectively inhibiting TRPC5, **AC1903** allows researchers to investigate the role of this specific calcium influx pathway in the pathogenesis of these diseases.

Given that TRPC5 is also expressed in the central nervous system, **AC1903** has potential applications in neuroscience research. It can be used to explore the role of TRPC5-mediated calcium signaling in processes such as neurite outgrowth, neuronal survival, and synaptic plasticity. However, published research in this area using **AC1903** is currently limited.

Conclusion

AC1903 is a valuable pharmacological tool for researchers studying calcium signaling mediated by the TRPC5 channel. Its selectivity and demonstrated efficacy in both in vitro and in vivo models make it particularly useful for investigating the role of TRPC5 in the pathophysiology of kidney diseases. The protocols and data presented here provide a comprehensive guide for the effective use of **AC1903** in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nonselective TRPC channel inhibition and suppression of aminoglycoside-induced premature termination codon readthrough by the small molecule AC1903 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Balancing calcium signals through TRPC5 and TRPC6 in podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Balancing Calcium Signals through TRPC5 and TRPC6 in Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the TRPC5 ion channel protects the kidney filter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the TRPC5 ion channel protects the kidney filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]

- 12. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for AC1903 in Calcium Signaling Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664771#application-of-ac1903-in-studying-calcium-signaling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com